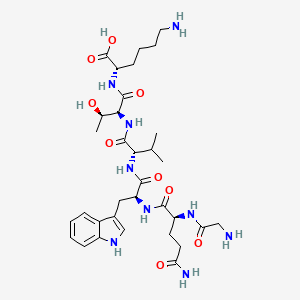

Glycyl-L-glutaminyl-L-tryptophyl-L-valyl-L-threonyl-L-lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycyl-L-glutaminyl-L-tryptophyl-L-valyl-L-threonyl-L-lysine is a peptide compound composed of six amino acids: glycine, glutamine, tryptophan, valine, threonine, and lysine. This compound is part of a larger class of peptides that play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-glutaminyl-L-tryptophyl-L-valyl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-glutaminyl-L-tryptophyl-L-valyl-L-threonyl-L-lysine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with the desired amino acid derivatives.

Major Products Formed

Oxidation: Oxidized tryptophan derivatives.

Reduction: Reduced peptide with intact disulfide bonds.

Substitution: Modified peptide with altered amino acid sequence.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-glutaminyl-L-tryptophyl-L-valyl-L-threonyl-L-lysine has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of Glycyl-L-glutaminyl-L-tryptophyl-L-valyl-L-threonyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the specific biological context and the peptide’s structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glycyl-L-leucyl-L-glutaminyl-L-histidyl-L-tryptophyl-L-valyl-L-prolyl-L-alpha-glutamyl-L-leucine: Another peptide with a similar sequence but different amino acid composition.

Semaglutide: A peptide used in the treatment of type 2 diabetes, with a different sequence and therapeutic application.

Uniqueness

Glycyl-L-glutaminyl-L-tryptophyl-L-valyl-L-threonyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of glycine, glutamine, tryptophan, valine, threonine, and lysine residues allows for unique interactions with biological targets and potential therapeutic benefits.

Eigenschaften

CAS-Nummer |

922717-73-5 |

|---|---|

Molekularformel |

C33H51N9O9 |

Molekulargewicht |

717.8 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C33H51N9O9/c1-17(2)27(31(48)42-28(18(3)43)32(49)39-23(33(50)51)10-6-7-13-34)41-30(47)24(14-19-16-37-21-9-5-4-8-20(19)21)40-29(46)22(11-12-25(36)44)38-26(45)15-35/h4-5,8-9,16-18,22-24,27-28,37,43H,6-7,10-15,34-35H2,1-3H3,(H2,36,44)(H,38,45)(H,39,49)(H,40,46)(H,41,47)(H,42,48)(H,50,51)/t18-,22+,23+,24+,27+,28+/m1/s1 |

InChI-Schlüssel |

DQRBKGNVWUDYPD-GIIACPISSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)CN)O |

Kanonische SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea](/img/structure/B14171264.png)

![N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide](/img/structure/B14171267.png)

![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14171290.png)